3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with a 3-allyl-4-oxo-2-thioxothiazolidine moiety and a tetrahydrofuranmethyl amino group. The Z-configuration of the methylidene bridge in the thiazolidinone ring is critical for its stereoelectronic properties .
Properties
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-3-8-25-20(27)16(30-21(25)29)11-15-17(22-12-14-7-5-10-28-14)23-18-13(2)6-4-9-24(18)19(15)26/h3-4,6,9,11,14,22H,1,5,7-8,10,12H2,2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRKXTBCIBJDFY-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits significant biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent scientific studies.
Chemical Structure and Properties
This compound features a thiazolidinone moiety, which is known for its diverse biological activities. The molecular formula is with a molecular weight of approximately 416.51 g/mol. The presence of functional groups such as thiazolidine and pyrimidine contributes to its pharmacological profile.
Antioxidant Activity
Research indicates that thiazolidinone derivatives possess notable antioxidant properties. A study highlighted the ability of similar compounds to scavenge free radicals, thereby reducing oxidative stress in biological systems . This activity may contribute to protective effects against various diseases linked to oxidative damage.
Anticancer Activity
Compounds containing thiazolidinone structures have been investigated for their anticancer potential. A review of thiazolidinone derivatives revealed mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth through various signaling pathways . Specific studies on related compounds demonstrated their efficacy against different cancer cell lines, suggesting that the compound may exhibit similar properties.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Thiazolidinones have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways . Further research is necessary to evaluate the specific antimicrobial spectrum and potency of this compound.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases, and compounds with thiazolidinone scaffolds have been noted for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory conditions .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.
- Receptor Modulation : Interaction with cellular receptors could modulate various signal transduction pathways.
- DNA/RNA Interaction : Potential binding to nucleic acids may affect gene expression and protein synthesis.
Case Studies
Recent studies have focused on the synthesis and evaluation of similar thiazolidinone derivatives:
- Anticancer Evaluation : A study reported the synthesis of a related thiazolidinone derivative that exhibited significant cytotoxicity against breast cancer cells (MCF7) with an IC50 value indicating effective dose-response behavior.
- Antimicrobial Screening : Another study tested various thiazolidinone compounds against Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparison with Similar Compounds
Structural Analogues in Anti-Inflammatory Research
Compounds 10a and 10b () share a pyrazolo[3,4-d]pyrimidinone core but differ in substituents:
- 10a : 3-phenyl-4-oxo-1,3-thiazolidin-2-ylidene
- 10b : 3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene
The allyl group in the target compound may enhance metabolic stability compared to aryl groups in 10a/10b, while the tetrahydrofuranmethyl group could improve solubility .
Thiazolidinone Derivatives with Antimicrobial Activity
Compounds like (13c) () and thiazolidine-4-one derivatives () highlight structural similarities:
- 13c: Contains a pyrazole-thiazolidinone hybrid with a methoxyphenyl group.
- Azo-linked thiazolidinones (): Feature azo bridges for enhanced electron delocalization.
Pyrimidine-Based Analogues
Compounds from and , such as 3a–e (hexahydro-pyridodipyrimidinediones), share thioxo-pyrimidine moieties but differ in core architecture:
The pyrido[1,2-a]pyrimidinone core in the target compound likely offers greater rigidity than the fused pyrimidinediones in 3a–e, influencing conformational stability .
Imidazole-Substituted Analogue
A structurally similar compound in replaces the tetrahydrofuranmethyl group with an imidazole-propylamino substituent:
The imidazole group in ’s compound may enhance metal-binding capacity, whereas the tetrahydrofuran group in the target compound could reduce polarity .
Key Comparative Insights
- Solubility : The tetrahydrofuranmethyl group likely improves aqueous solubility relative to aryl-substituted analogs (e.g., 10a, 13c) .
- Synthetic Routes : Similar compounds (e.g., 10a, 3a–e) are synthesized via condensation or reflux methods, suggesting feasible scalability for the target compound .
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity and yield?
Answer:
Synthesis involves a multi-step process requiring precise optimization of reaction conditions. Key steps include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve reaction efficiency in forming the thiazolidinone and pyrido-pyrimidinone cores .
- Solvent systems : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance solubility and reaction rates .
- Temperature control : Reactions often proceed under reflux (80–120°C) to balance kinetic energy and side-product formation .
- Purification : Column chromatography or recrystallization is critical for isolating the final product with >95% purity .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
A combination of spectroscopic and analytical methods is required:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms Z/E isomerism at the methylidene group .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, bond lengths, and angles in the thiazolidinone-pyrido-pyrimidine hybrid structure .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological activity?
Answer:
SAR studies should systematically modify functional groups and assess bioactivity:
- Variable substituents : Compare analogs with differing substituents (e.g., allyl vs. benzyl groups on the thiazolidinone ring) to evaluate antimicrobial or anticancer potency .
- Bioassays : Use in vitro models (e.g., bacterial growth inhibition, cancer cell line viability) to quantify activity. For example, preliminary data show IC₅₀ values ranging from 2–20 µM in MCF-7 breast cancer cells .
- Computational docking : Predict binding affinities to targets like DNA gyrase or tubulin to guide synthetic priorities .
Advanced: What experimental strategies resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and controls (e.g., doxorubicin for cytotoxicity) across studies .
- Purity validation : Re-test compounds with ≥98% purity (via HPLC) to exclude confounding effects .
- Dose-response curves : Generate EC₅₀/IC₅₀ values across multiple concentrations to clarify potency thresholds .
Basic: What are the recommended methods for assessing its stability under experimental conditions?
Answer:
- Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) determines decomposition temperatures (typically >200°C) .
- Solution stability : Monitor UV-Vis absorption over 24–72 hours in buffers (e.g., PBS at pH 7.4) to detect degradation .
- Light sensitivity : Store in amber vials if UV-Vis shows λmax shifts under light exposure .
Advanced: How can computational modeling optimize its pharmacokinetic properties?
Answer:
- ADMET prediction : Use tools like SwissADME to estimate solubility, permeability (e.g., logP ~3.5), and cytochrome P450 interactions .
- Molecular dynamics (MD) : Simulate binding to serum albumin to predict plasma half-life .
- Metabolite identification : Employ in silico metabolism tools (e.g., MetaSite) to prioritize stable derivatives .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer screening : MTT assays on NCI-60 cell lines, with IC₅₀ values benchmarked against cisplatin .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .
Advanced: How can researchers evaluate its potential for drug resistance in antimicrobial studies?
Answer:
- Serial passage assays : Expose bacteria to sub-inhibitory concentrations over 20–30 generations to monitor MIC increases .
- Efflux pump inhibition : Co-administer with inhibitors (e.g., verapamil) to assess resistance mechanisms .
- Genomic sequencing : Identify mutations in target genes (e.g., gyrA for DNA gyrase) post-resistance development .
Basic: What safety precautions are necessary for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .
- Waste disposal : Follow EPA guidelines for sulfur-containing organic waste .
Advanced: How can structural analogs be designed to improve metabolic stability?
Answer:
- Bioisosteric replacement : Substitute the tetrahydrofuranmethyl group with morpholine to reduce CYP3A4-mediated oxidation .
- Prodrug strategies : Introduce ester moieties at the allyl group for controlled release in vivo .
- Stability assays : Test analogs in liver microsomes to quantify half-life improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
